Ethyl (5-bromo-4-formyl-2-methoxyphenoxy)acetate
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Overview
Description
Ethyl (5-bromo-4-formyl-2-methoxyphenoxy)acetate is an organic compound with the molecular formula C12H13BrO5. It is a derivative of phenoxyacetic acid and contains a bromine atom, a formyl group, and a methoxy group attached to the phenyl ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (5-bromo-4-formyl-2-methoxyphenoxy)acetate typically involves the bromination of a suitable precursor, followed by formylation and esterification reactions. One common method includes the bromination of 2-methoxyphenol to obtain 5-bromo-2-methoxyphenol. This intermediate is then subjected to formylation using a Vilsmeier-Haack reaction to introduce the formyl group at the 4-position. Finally, the phenol is esterified with ethyl chloroacetate under basic conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl (5-bromo-4-formyl-2-methoxyphenoxy)acetate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or other nucleophiles in polar aprotic solvents.
Major Products
Oxidation: 5-bromo-4-carboxy-2-methoxyphenoxyacetic acid.
Reduction: Ethyl (5-bromo-4-hydroxymethyl-2-methoxyphenoxy)acetate.
Substitution: Ethyl (5-substituted-4-formyl-2-methoxyphenoxy)acetate, where the substituent depends on the nucleophile used.
Scientific Research Applications
Ethyl (5-bromo-4-formyl-2-methoxyphenoxy)acetate is utilized in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: It is used in the study of enzyme interactions and as a probe for investigating biological pathways.
Mechanism of Action
The mechanism of action of Ethyl (5-bromo-4-formyl-2-methoxyphenoxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. The bromine atom and methoxy group can influence the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Ethyl (5-bromo-4-formyl-2-methoxyphenoxy)acetate can be compared with other similar compounds, such as:
5-Bromo-4-formyl-2-methoxyphenyl acetate: Similar structure but lacks the ethyl ester group.
Ethyl (5-bromo-2-fluorobenzoyl)acetate: Contains a fluorine atom instead of a formyl group.
Ethyl (5-bromo-4-cyano-2-methoxyphenoxy)acetate: Contains a cyano group instead of a formyl group.
Properties
IUPAC Name |
ethyl 2-(5-bromo-4-formyl-2-methoxyphenoxy)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO5/c1-3-17-12(15)7-18-11-5-9(13)8(6-14)4-10(11)16-2/h4-6H,3,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWWOPJZRVBIKEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C(=C1)Br)C=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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